molecular formula C14H12N2O2 B146530 N,N'-Dibenzoylhydrazine CAS No. 787-84-8

N,N'-Dibenzoylhydrazine

Cat. No.: B146530
CAS No.: 787-84-8
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
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Description

N,N’-Dibenzoylhydrazine is a synthetic chemical compound with the chemical formula C₁₄H₁₂N₂O₂. It is known for its insecticidal properties and is used as an insect growth regulator. This compound is particularly effective against lepidopteran pests and works by mimicking the natural insect molting hormone, ecdysone .

Biochemical Analysis

Biochemical Properties

N,N’-Dibenzoylhydrazine plays a significant role in biochemical reactions, particularly as an insect growth regulator. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ecdysone receptor, a nuclear receptor that regulates gene expression during insect development. N,N’-Dibenzoylhydrazine acts as an agonist of the ecdysone receptor, leading to premature and unsuccessful molting in insects . This interaction disrupts the normal development of insects, ultimately causing their death.

Cellular Effects

N,N’-Dibenzoylhydrazine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In insect cells, N,N’-Dibenzoylhydrazine binds to the ecdysone receptor, leading to the activation of genes involved in molting and metamorphosis . This results in abnormal cell growth and differentiation, disrupting the normal development of the insect. Additionally, N,N’-Dibenzoylhydrazine has been shown to affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of N,N’-Dibenzoylhydrazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N,N’-Dibenzoylhydrazine binds to the ecdysone receptor, mimicking the natural hormone ecdysone . This binding activates the receptor, leading to the transcription of genes involved in molting and metamorphosis. The activation of these genes results in the production of proteins that are essential for insect development. The premature activation of these genes by N,N’-Dibenzoylhydrazine disrupts the normal developmental process, causing the insect to undergo unsuccessful molting and eventually die.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dibenzoylhydrazine change over time. The stability and degradation of N,N’-Dibenzoylhydrazine are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Dibenzoylhydrazine is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that N,N’-Dibenzoylhydrazine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N,N’-Dibenzoylhydrazine vary with different dosages in animal models. At low doses, N,N’-Dibenzoylhydrazine effectively disrupts the development of insects without causing significant toxicity . At high doses, N,N’-Dibenzoylhydrazine can have toxic effects, including adverse impacts on non-target organisms. Studies have shown that high doses of N,N’-Dibenzoylhydrazine can lead to oxidative stress, cellular damage, and even death in some animal models . Therefore, it is essential to carefully regulate the dosage of N,N’-Dibenzoylhydrazine to minimize its toxic effects while maximizing its insecticidal efficacy.

Metabolic Pathways

N,N’-Dibenzoylhydrazine is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, N,N’-Dibenzoylhydrazine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ecdysteroids, the natural hormones that regulate insect development . This inhibition disrupts the normal metabolic flux, leading to alterations in metabolite levels and affecting the overall metabolic balance of the organism.

Transport and Distribution

The transport and distribution of N,N’-Dibenzoylhydrazine within cells and tissues are essential for its biological activity. N,N’-Dibenzoylhydrazine is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of N,N’-Dibenzoylhydrazine within tissues is also influenced by its binding affinity to different biomolecules. Studies have shown that N,N’-Dibenzoylhydrazine can localize to specific tissues, such as the fat body and epidermis, where it exerts its insecticidal effects .

Subcellular Localization

The subcellular localization of N,N’-Dibenzoylhydrazine is crucial for its activity and function. N,N’-Dibenzoylhydrazine is primarily localized in the nucleus, where it interacts with the ecdysone receptor to regulate gene expression . The targeting of N,N’-Dibenzoylhydrazine to the nucleus is facilitated by specific signals and post-translational modifications that direct its transport. Additionally, N,N’-Dibenzoylhydrazine can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may have additional effects on cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzoylhydrazine can be synthesized through the reaction of hydrazine sulfate with benzoyl chloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization from glacial acetic acid .

Industrial Production Methods

Industrial production of N,N’-Dibenzoylhydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise control over temperature, pressure, and reactant addition rates to ensure high yield and purity. The product is typically purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzoylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

N,N’-Dibenzoylhydrazine is part of a class of compounds known as bisacylhydrazines. Similar compounds include:

Uniqueness

N,N’-Dibenzoylhydrazine is unique due to its high efficacy as an insect growth regulator and its ability to act on multiple molecular targets, making it a valuable compound in both agricultural and pharmaceutical research .

Properties

IUPAC Name

N'-benzoylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIYLZJLGTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061142
Record name Benzoic acid, 2-benzoylhydrazide
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-84-8
Record name Benzoic acid, 2-benzoylhydrazide
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Record name N,N'-Dibenzoylhydrazine
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Record name Dibenzoylhydrazine
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Record name Benzoic acid, 2-benzoylhydrazide
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Record name Benzoic acid, 2-benzoylhydrazide
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Record name N'-benzoylbenzohydrazide
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Record name N,N'-DIBENZOYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

Into a 300 mL three-neck flask was put 10 g (73 mmol) of benzohydrazide, and 25 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. After that, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 10 mL (88 mmol) of benzoyl chloride was dripped into the mixture through a 50 mL dropping funnel. This mixture was stirred at 80° C. for 3 hours, and the contents of the flask were reacted. After the reaction, the reaction solution was added to about 500 mL of water and the mixture was stirred, so that a solid was precipitated. The precipitated solid was collected by suction filtration. The collected solid was washed with water, and methanol was added to the obtained solid so that the solid was washed to give 10 g of a powdery white solid of 1,2-dibenzoylhydrazine, which was the object of the synthesis, at a yield of 57%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

After 10 g (73 mmol) of benzohydrazine was put into a 300 mL three-neck flask, 25 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 10 mL (88 mmol) of benzoyl chloride was dripped into the mixture through a 50 mL dropping funnel. The mixture was stirred at 80° C. for 3 hours, and the contents of the flask were reacted together. After the reaction, the reaction solution was added to approximately 500 mL of water and the mixture was stirred, so that a solid was precipitated out. The precipitated solid was collected by suction filtration. The collected solid was washed with water, methanol was added to the obtained solid, and the mixture was washed, so that 10 g of a powdery white solid, which was the object of the synthesis, was obtained at a yield of 57%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

First, 6.6 g of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidone (NMP) were put in a 200 mL three-neck flask, and mixed. Then, a mixed solution of 5 mL of benzoyl chloride and 10 mL of NMP was dripped to the above mixed solution through a 50 mL dropping funnel, and stirred at room temperature for 1 hour to be reacted. The reacted mixed solution was added to 250 mL of water, and a white solid was precipitated. The precipitated solid was washed with 1M hydrochloric acid and subjected to suction filtration to give a white solid. The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine was prepared (a white solid, yield: 65%). The synthetic scheme of Step 1 is shown by (a-6).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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